
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride, also known as AOMCl, is a chemical compound used in various scientific research applications. AOMCl is a carbonyl chloride derivative of oxazolidine, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom. AOMCl is used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic compounds.
作用机制
The mechanism of action of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of the carbonyl chloride functional group with a nucleophile to form a covalent bond. This compound is a reactive compound and can react with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. This compound is a synthetic compound and is not found naturally in any biological systems.
实验室实验的优点和局限性
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride has several advantages for use in lab experiments. This compound is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. This compound is also a reactive compound and can be used to introduce the carbonyl chloride functional group into organic compounds. However, this compound has some limitations for use in lab experiments. This compound is a hazardous compound and should be handled with care. This compound can also react with a variety of nucleophiles, which can make it difficult to control the reaction.
未来方向
There are several future directions for research involving (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride. One potential direction is the development of new synthetic methods for this compound. Another potential direction is the use of this compound in the synthesis of new peptides and other organic compounds. Additionally, the use of this compound in the preparation of chiral oxazolidinone derivatives could lead to the development of new pharmaceuticals with improved properties.
合成方法
The synthesis of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine with thionyl chloride. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is used in various scientific research applications, including the synthesis of peptides and other organic compounds. This compound is used as a reagent to introduce the carbonyl chloride functional group into organic compounds, which can then be used in the synthesis of peptides and other compounds. This compound is also used in the preparation of chiral oxazolidinone derivatives, which have potential applications in the pharmaceutical industry.
属性
CAS 编号 |
171563-11-4 |
|---|---|
分子式 |
C7H8ClNO4 |
分子量 |
205.59 g/mol |
IUPAC 名称 |
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO4/c1-3-5(6(8)11)9(4(2)10)7(12)13-3/h3,5H,1-2H3/t3-,5+/m1/s1 |
InChI 键 |
NWFOWECJVWLUEX-WUJLRWPWSA-N |
手性 SMILES |
C[C@@H]1[C@H](N(C(=O)O1)C(=O)C)C(=O)Cl |
SMILES |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
规范 SMILES |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
同义词 |
4-Oxazolidinecarbonyl chloride, 3-acetyl-5-methyl-2-oxo-, (4S-trans)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

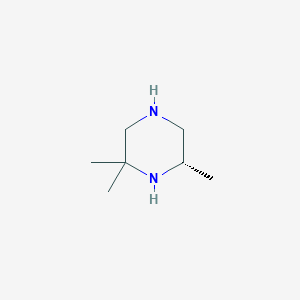


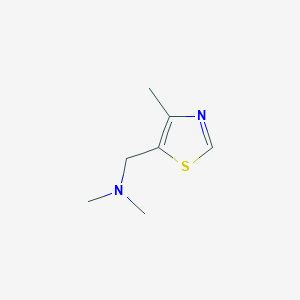
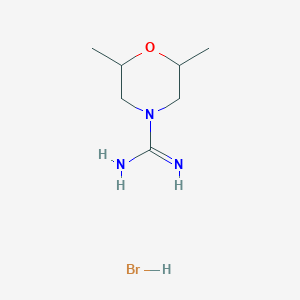

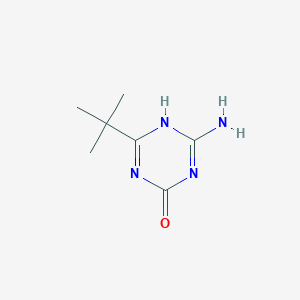
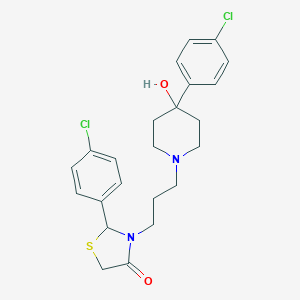

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)